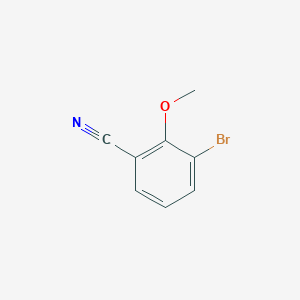
But-2-ynyl-isobutyl-amine hydrochloride
Vue d'ensemble
Description
“But-2-ynyl-isobutyl-amine hydrochloride” is a chemical compound with the CAS Number: 1185302-04-8 . It has a molecular weight of 161.67 . The IUPAC name for this compound is N-isobutyl-2-butyn-1-amine hydrochloride .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H16ClN . The InChI code is 1S/C8H15N.ClH/c1-4-5-6-9-7-8(2)3;/h8-9H,6-7H2,1-3H3;1H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 161.67 . The molecular formula is C8H16ClN . The InChI code is 1S/C8H15N.ClH/c1-4-5-6-9-7-8(2)3;/h8-9H,6-7H2,1-3H3;1H .
Applications De Recherche Scientifique
1. Carbon Dioxide Capture
A study investigated the synthesis of new tertiary amines, including variations in the alkyl chain length, to enhance carbon dioxide (CO2) capture performance. The effects of the chemical structure on equilibrium solubility, cyclic capacity, kinetics of absorption and regeneration, and heats of absorption and regeneration were evaluated. This research highlights the potential of tertiary amines in post-combustion CO2 capture processes (Singto et al., 2016).
2. Electrochemiluminescence Activity
Another study explored the impact of hydroxyl and amino groups on the electrochemiluminescence (ECL) activity of tertiary amines. The investigation revealed that N-butyldiethanolamine was more effective than other amines like 2-(dibutylamino)ethanol, indicating the significance of chemical structure in ECL applications (Han et al., 2010).
3. Ionic Liquid for CO2 Capture
A study highlighted the synthesis of a new room temperature ionic liquid with an amine group, which showed reversible reaction with CO2. This ionic liquid was effective for CO2 capture, comparable to commercial amine sequestering agents, and demonstrated potential for repeated recycling in CO2 capture processes (Bates et al., 2002).
4. Kinetics of Amination Reactions
Research on the kinetics of the amination of chloromethylated polystyrene with 2-aminobutanol provided insights into the reaction rates and mechanisms. This study is relevant in the context of chemical synthesis and the development of new polymeric materials (Kawabe & Yanagita, 1971).
5. Combustion Chemistry of Butanol Isomers
A comprehensive kinetic model for the combustion of butanol isomers, including 1-, 2-, iso-, and tert-butanol, was developed to understand their unique oxidation features. This research is significant for the development of bio-derived fuels and their combustion properties (Sarathy et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-methylpropyl)but-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-4-5-6-9-7-8(2)3;/h8-9H,6-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBFXLHLJZXFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNCC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tert-Butyl 5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521029.png)





